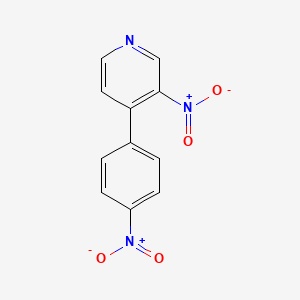
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide is a complex organic compound with the molecular formula C22H22BrN3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide typically involves multi-step organic reactions. The starting materials often include phenanthridine derivatives, which undergo a series of reactions such as nitration, reduction, and bromination to introduce the desired functional groups. The reaction conditions may vary, but common solvents include chloroform, dichloromethane, and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced purification techniques such as chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used in the synthesis of rigid polyamides and other complex organic molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide exerts its effects involves its interaction with molecular targets such as DNA. The compound can bind to DNA through non-specific interactions along the DNA exterior, potentially affecting DNA replication and transcription processes . This binding may disrupt the normal function of DNA, leading to its anti-tumor and anti-viral effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diamino-6-phenylphenanthridine: This compound shares a similar core structure but lacks the propyl group, which may affect its chemical properties and applications.
Dimidium bromide:
Uniqueness
3,8-Diamino-6-phenyl-5-propylphenanthridinium bromide is unique due to its specific structural features, including the propyl group, which may enhance its binding affinity to DNA and its overall chemical stability. These properties make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
100300-89-8 |
|---|---|
Molekularformel |
C22H22BrN3 |
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
6-phenyl-5-propylphenanthridin-5-ium-3,8-diamine;bromide |
InChI |
InChI=1S/C22H21N3.BrH/c1-2-12-25-21-14-17(24)9-11-19(21)18-10-8-16(23)13-20(18)22(25)15-6-4-3-5-7-15;/h3-11,13-14,24H,2,12,23H2,1H3;1H |
InChI-Schlüssel |
FPKUULITHFTTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)





![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14139855.png)


![6-Imino-1,8-dimethyl-3-(4-methylphenyl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B14139865.png)
